Cas no 881609-04-7 (2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid)

2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a brominated indole derivative featuring a reactive acetic acid moiety at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules due to its indole core, a common scaffold in medicinal chemistry. The presence of the 5-bromo substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The carboxylic acid group offers additional reactivity for amidation or esterification, broadening its applicability in drug discovery and material science. Its well-defined structure and synthetic flexibility make it valuable for researchers exploring novel bioactive compounds or tailored molecular architectures.
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid structure
881609-04-7 structure
Product name:2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
CAS No:881609-04-7
MF:C10H8BrNO3
MW:270.07942199707
MDL:MFCD06662377
CID:4785191

2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
    • 2-(5-Bromo-2-oxoindolin-1-yl)acetic acid
    • 2-(5-bromo-2-oxo-3H-indol-1-yl)acetic acid
    • MDL: MFCD06662377
    • Inchi: 1S/C10H8BrNO3/c11-7-1-2-8-6(3-7)4-9(13)12(8)5-10(14)15/h1-3H,4-5H2,(H,14,15)
    • InChI Key: GNISCPPITVNTQM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CC(N2CC(=O)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 294
  • Topological Polar Surface Area: 57.6
  • XLogP3: 1.2

2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
176536-5g
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
881609-04-7
5g
$1440.00 2023-09-09
Matrix Scientific
176536-1g
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
881609-04-7
1g
$630.00 2023-09-09
Matrix Scientific
176536-10g
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
881609-04-7
10g
$2070.00 2023-09-09

Additional information on 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic Acid: A Comprehensive Overview

2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (CAS No. 881609-04-7) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, also known as Bromoindole Acetic Acid, belongs to the class of indole derivatives and has been extensively studied for its biological activities and pharmacological properties.

The chemical structure of 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is characterized by a brominated indole ring and an acetic acid moiety. The presence of the bromine atom at the 5-position of the indole ring imparts significant electronic and steric effects, which influence the compound's reactivity and biological activity. The acetic acid group, on the other hand, provides a functional handle for further chemical modifications, making this compound a valuable starting material for the synthesis of more complex molecules.

Recent research has highlighted the potential of 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid in various therapeutic areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent antiproliferative effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway.

In addition to its antiproliferative properties, 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can effectively suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid have also been studied to evaluate its suitability as a therapeutic agent. Preclinical studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a moderate half-life and low clearance rate. These characteristics make it an attractive candidate for further development as a drug candidate.

To further enhance its therapeutic potential, researchers have explored various chemical modifications of 2-(5-Bromo-2-o xo - 2 , 3 - dihydro - 1 H - indol - 1 - yl ) acetic acid . For example, substitution at different positions on the indole ring or modification of the acetic acid moiety can lead to compounds with improved potency and selectivity. These efforts have resulted in the identification of several analogs with enhanced biological activities and reduced toxicity profiles.

The safety profile of 2-(5-Bromo-2-o xo - 2 , 3 - dihydro - 1 H - indol - 1 - yl ) acetic acid has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further studies are needed to fully characterize its safety profile in humans.

In conclusion, 2-(5-Bromo-o xo - 2 , 3 - dihydro - 1 H - indol - yl ) acetic acid (CAS No. 881609-047) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, paving the way for future advancements in drug discovery and development.

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